molecular formula C8H9N3S B1344974 6-Methyl-1,3-benzothiazole-2,4-diamine CAS No. 1071346-94-5

6-Methyl-1,3-benzothiazole-2,4-diamine

Cat. No. B1344974
M. Wt: 179.24 g/mol
InChI Key: ATMSLSAMHWYQBB-UHFFFAOYSA-N
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Description

The compound 6-Methyl-1,3-benzothiazole-2,4-diamine is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The specific structure of this compound indicates the presence of a methyl group at the 6th position and amino groups at the 2nd and 4th positions on the benzothiazole ring.

Synthesis Analysis

The synthesis of benzothiazole derivatives, including those with substitutions at the 6-position, has been explored in the literature. For instance, a method for synthesizing 2-benzothiazolamines with various substituents at the 6-position has been reported, which showed potent anticonvulsant activity in vivo . Another study developed a new method for synthesizing 2-trifluoromethyl benzothiazoles by condensing diamines with in situ generated CF3CN, which could potentially be applied to synthesize 6-Methyl-1,3-benzothiazole-2,4-diamine .

Molecular Structure Analysis

The molecular structure of 6-Methyl-1,3-benzothiazole-2,4-diamine would feature a benzothiazole core with a methyl group enhancing the electron-donating properties of the ring. The amino groups at the 2nd and 4th positions could participate in hydrogen bonding and influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 6-Methyl-1,3-benzothiazole-2,4-diamine, the reactivity of benzothiazole derivatives can be inferred. The amino groups are likely to be reactive sites for further chemical modifications, such as acylation or alkylation. The presence of the methyl group may also influence the electronic properties of the ring, affecting its reactivity in electrophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-1,3-benzothiazole-2,4-diamine would be influenced by its molecular structure. The compound is expected to have moderate solubility in polar solvents due to the presence of amino groups. The benzothiazole ring system may confer stability and rigidity to the compound, which could affect its melting point and boiling point. The electronic effects of the substituents would also impact the compound's acidity and basicity .

Relevant Case Studies

The first paper discusses the anticonvulsant activity of various 2-benzothiazolamines, which could serve as a case study for the potential biological activity of 6-Methyl-1,3-benzothiazole-2,4-diamine. The compounds with substitutions at the 6-position demonstrated significant "antiglutamate" activity, suggesting that the 6-Methyl derivative might also exhibit similar pharmacological properties . The second paper does not provide a case study but offers a synthetic route that could be adapted for the synthesis of the compound .

Scientific Research Applications

  • Anti-tubercular Compounds

    • Field : Medicinal Chemistry
    • Application : Benzothiazole derivatives have been synthesized as potential anti-tubercular compounds .
    • Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
    • Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
  • Antimicrobial Properties

    • Field : Biomedical Research
    • Application : Benzothiazole derivatives have been investigated for their antimicrobial properties .
    • Methods : The antimicrobial properties of the title compound derivatives were investigated using the serial plate dilution method .
    • Results : The results of this study are not specified in the source .
  • Muscle Relaxant

    • Field : Pharmacology
    • Application : 2-amino-6-methylbenzothiazole, a muscle relaxant, was studied for its anti-tetanus activity .
    • Methods : The specific methods of application or experimental procedures are not specified in the source .
    • Results : The results of this study are not specified in the source .
  • Antidiabetic Properties

    • Field : Biomedical Research
    • Application : Benzothiazole derivatives have been investigated for their antidiabetic properties .
    • Methods : The specific methods of application or experimental procedures are not specified in the sources .
    • Results : The results of these studies are not specified in the sources .
  • Anticonvulsant Properties

    • Field : Pharmacology
    • Application : Benzothiazole derivatives have been studied for their anticonvulsant properties .
    • Methods : The specific methods of application or experimental procedures are not specified in the sources .
    • Results : The results of these studies are not specified in the sources .
  • Anti-inflammatory Properties

    • Field : Biomedical Research
    • Application : Benzothiazole derivatives have been investigated for their anti-inflammatory properties .
    • Methods : The specific methods of application or experimental procedures are not specified in the sources .
    • Results : The results of these studies are not specified in the sources .
  • Antiviral Properties

    • Field : Biomedical Research
    • Application : Benzothiazole derivatives have been investigated for their antiviral properties .
    • Methods : The specific methods of application or experimental procedures are not specified in the source .
    • Results : The results of these studies are not specified in the source .
  • Antitubercular Activities

    • Field : Pharmacology
    • Application : Benzothiazole derivatives have been studied for their antitubercular activities .
    • Methods : The specific methods of application or experimental procedures are not specified in the sources .
    • Results : The results of these studies are not specified in the sources .
  • Anti-HIV Properties

    • Field : Biomedical Research
    • Application : Benzothiazole derivatives have been investigated for their anti-HIV properties .
    • Methods : The specific methods of application or experimental procedures are not specified in the source .
    • Results : The results of this study are not specified in the source .

Safety And Hazards

The safety information for 6-Methyl-1,3-benzothiazole-2,4-diamine can be found in its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

6-methyl-1,3-benzothiazole-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMSLSAMHWYQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649435
Record name 6-Methyl-1,3-benzothiazole-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1,3-benzothiazole-2,4-diamine

CAS RN

1071346-94-5
Record name 6-Methyl-1,3-benzothiazole-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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